

Technical Application Note: 2,5,7-Trimethyl-1-indanone in Polycyclic Scaffold Synthesis

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Compound of Interest

Compound Name: 2,5,7-Trimethyl-1-indanone

CAS No.: 65001-59-4

Cat. No.: B1589468

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Executive Summary

2,5,7-Trimethyl-1-indanone (CAS: 65001-59-4) represents a critical "privileged scaffold" in the synthesis of illudalane and pterosin class sesquiterpenes. Its unique substitution pattern—featuring methyl groups at the C2, C5, and C7 positions—mimics the biogenetic architecture of fern-derived terpenoids, making it an ideal late-stage intermediate for divergent synthesis.

This guide details the de novo synthesis of this core scaffold and its subsequent application in constructing complex polycyclic systems. Unlike generic indanone protocols, this workflow emphasizes regiospecificity and the preservation of the C2-methyl stereocenter potential, which is essential for bioactivity in downstream targets like Pterosin A and Z.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

| Property | Specification | Significance in Synthesis |
|-------------------|---|--|
| IUPAC Name | 2,5,7-Trimethyl-2,3-dihydro-1H-inden-1-one | Core skeleton for illudalane sesquiterpenes.[1][2] |
| Molecular Formula | C ₁₂ H ₁₄ O | Minimalist precursor; high atom economy. |
| Substitution | 2,5,7-Trimethyl | C2-Methyl: Sets diastereoselectivity for further alkylation. C5/C7-Methyls: Block reactive sites, forcing regioselectivity at C4/C6. |
| Reactivity | Enolizable C2; Electrophilic C1; Aromatic C4/C6 | Allows for "ping-pong" functionalization: nucleophilic attack at C1 followed by electrophilic substitution at C6. |

Protocol 1: De Novo Synthesis of the Scaffold

Objective: Efficient construction of the **2,5,7-trimethyl-1-indanone** core from commodity chemicals using a tandem Friedel-Crafts Acylation-Cycloalkylation sequence.

Mechanism of Action

This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst. The reaction proceeds via a domino sequence:

- Acylation: Reaction of m-xylene with the activated acyl component (ethyl methacrylate).
- Cycloalkylation: Intramolecular Friedel-Crafts alkylation closes the five-membered ring.
- Regiocontrol: The steric bulk of the methyl groups on m-xylene directs the cyclization to the least hindered position, ensuring the 2,5,7-substitution pattern.

Materials

- Substrate: m-Xylene (1,3-Dimethylbenzene) [Reagent Grade, >99%]

- Reagent: Ethyl Methacrylate (or Methacryloyl Chloride for higher reactivity)
- Catalyst/Solvent: Polyphosphoric Acid (PPA) [83% P₂O₅ content]
- Quench: Crushed ice, NaHCO₃ (sat. aq.)

Step-by-Step Methodology

- Catalyst Preparation: Charge a flame-dried 3-neck round-bottom flask with PPA (100 g per 10 mmol substrate). Heat to 80°C under N₂ flow to reduce viscosity.
- Reagent Addition:
 - Premix m-xylene (1.0 equiv) and ethyl methacrylate (1.2 equiv).
 - Add the mixture dropwise to the stirred PPA over 45 minutes. Critical: Maintain internal temperature between 80–90°C to prevent polymerization of the methacrylate.
- Reaction Phase:
 - Increase temperature to 100°C.
 - Stir vigorously for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (R_f ~0.8) should disappear, replaced by the indanone product (R_f ~0.5).
- Quench & Workup:
 - Cool the deep red mixture to 60°C.
 - Pour slowly onto 500 g of crushed ice with rapid stirring. The complex will hydrolyze, precipitating the organic oil.
 - Extract with Ethyl Acetate (3 x 100 mL).
 - Wash combined organics with sat. NaHCO₃ (until pH neutral) and Brine.
- Purification:
 - Dry over MgSO₄ and concentrate in vacuo.

- Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
- Yield: Expect 60–70% of a pale yellow oil or low-melting solid.

Protocol 2: Application in Pterosin Synthesis (Polycyclic Construction)

Objective: Utilization of the **2,5,7-trimethyl-1-indanone** core to synthesize Pterosin F and Pterosin B analogs via regioselective functionalization.

Strategic Rationale

The 2,5,7-trimethyl core requires two specific modifications to access the bioactive Pterosin family:

- C2-Gem-Dimethylation: Many pterosins (e.g., Pterosin Z) possess a gem-dimethyl group at C2.
- C6-Functionalization: Introduction of a hydroxyethyl side chain at the C6 position (the only accessible aromatic position para to the C1 carbonyl).

Workflow: C2-Alkylation (Gem-Dimethylation)

This step converts the 2,5,7-trimethyl scaffold into the 2,2,5,7-tetramethyl core found in Pterosin B and Z.

- Deprotonation:
 - Dissolve **2,5,7-trimethyl-1-indanone** (1.0 equiv) in anhydrous THF at -78°C.
 - Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to form the kinetic enolate.
- Alkylation:
 - Add Methyl Iodide (MeI, 1.5 equiv) dropwise.
 - Allow to warm to 0°C over 2 hours.

- Note: The C2-methyl group already present directs the incoming electrophile to the opposite face, but for gem-dimethylation, stereochemistry is moot as the center becomes achiral (quaternary).
- Validation:
 - ¹H NMR: Look for the disappearance of the C2-methine doublet and appearance of a singlet integrating for 6H (two C2-Me groups) at ~1.2–1.3 ppm.

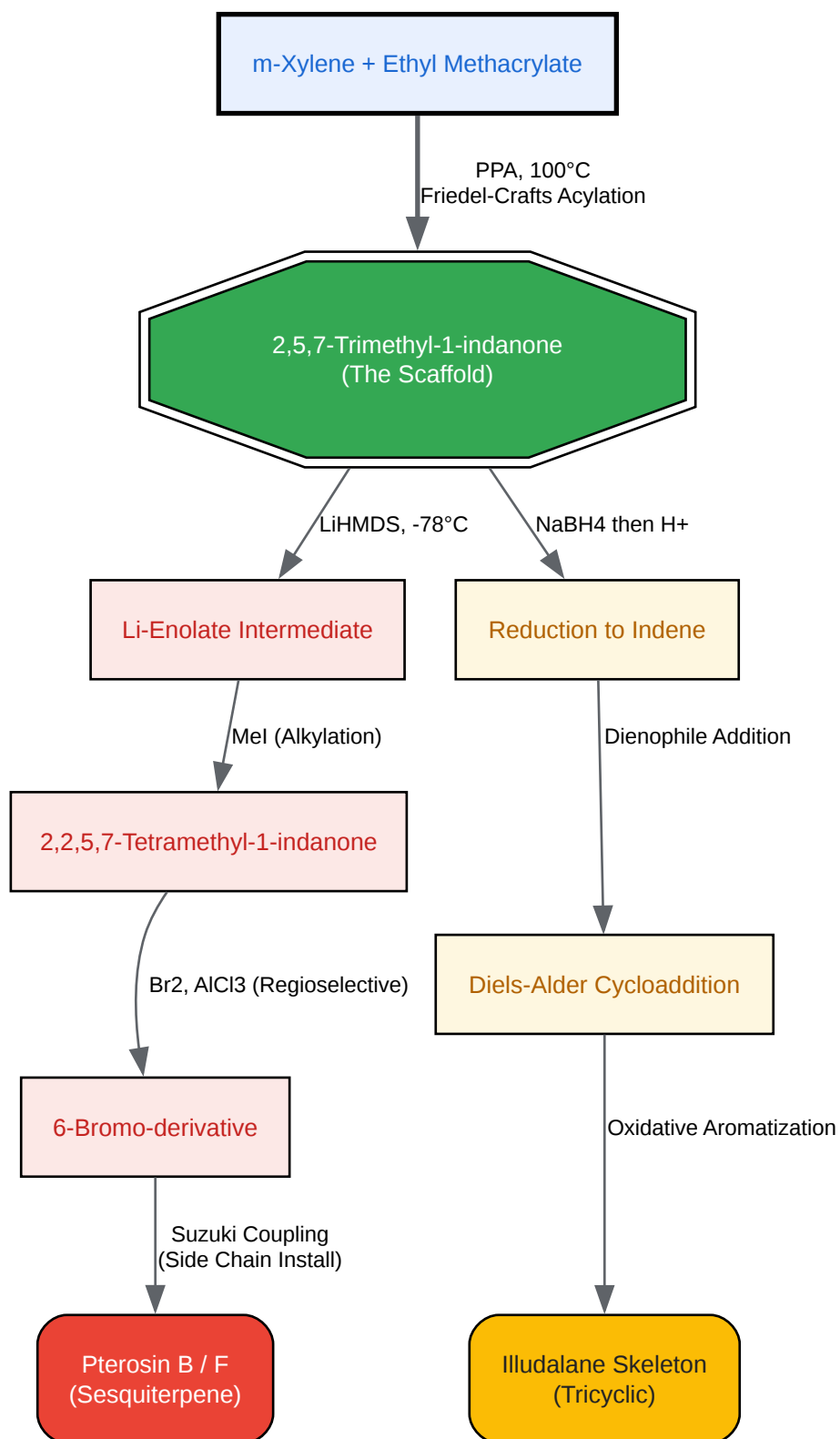
Workflow: C6-Functionalization (The Pterosin Side Chain)

To install the hydroxyethyl chain characteristic of Pterosin F:

- Bromination:
 - Treat the indanone with Br₂ (1.05 equiv) and catalytic AlCl₃ in CH₂Cl₂ at 0°C.
 - Selectivity: The C5 and C7 methyl groups sterically hinder the ortho-positions, directing bromination to C6.
- Cross-Coupling (Suzuki-Miyaura):
 - React the 6-bromo-**2,5,7-trimethyl-1-indanone** with Potassium (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)trifluoroborate.
 - Catalyst: Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80°C.
- Deprotection:
 - Treat with dilute HCl/MeOH to remove the THP protecting group, yielding Pterosin F (or its analog).

Pathway Visualization

The following diagram illustrates the divergent synthesis from the commodity precursors to the Pterosin and Illudalane scaffolds.



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Caption: Divergent synthesis of Pterosin and Illudalane sesquiterpenes from the **2,5,7-trimethyl-1-indanone** platform.

Troubleshooting & Critical Parameters

| Parameter | Observation | Corrective Action |
|---------------------|---|--|
| Temperature Control | Reaction mixture turns black/tarry during PPA step. | Temperature exceeded 110°C. Maintain strict 100°C limit. Pre-cool PPA if adding reagents rapidly. |
| Regioselectivity | Formation of 2,4,6-trimethyl isomer. | Check starting material purity. Ensure m-xylene is used, not p-xylene. The 1,3-dimethyl pattern is required to force the 2,5,7-substitution. |
| Yield Loss | Low recovery after ice quench. | The indanone is moderately lipophilic but can be trapped in the viscous PPA emulsion. Dilute the aqueous phase further and perform multiple extractions with warm EtOAc. |

References

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